molecular formula C4H10BrN B12570965 2-Bromo-2-methyl-1-propanamine

2-Bromo-2-methyl-1-propanamine

Cat. No.: B12570965
M. Wt: 152.03 g/mol
InChI Key: SDVZYNVSZLYGTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-2-methyl-1-propanamine is an organic compound with the molecular formula C4H10BrN. It is a primary amine where the nitrogen atom is bonded to a carbon atom that is also bonded to a bromine atom and two methyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Bromo-2-methyl-1-propanamine can be synthesized through the reaction of 2-bromo-2-methylpropane with ammonia. The reaction typically involves heating the halogenoalkane with a concentrated solution of ammonia in ethanol under sealed conditions to prevent the escape of ammonia gas . The reaction proceeds in two stages: first forming a salt, which then reacts with excess ammonia to yield the primary amine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction parameters and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-2-methyl-1-propanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Typically involves nucleophiles like hydroxide ions in aqueous or alcoholic solutions.

    Elimination: Requires strong bases such as potassium hydroxide or sodium ethoxide.

    Oxidation: Uses oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Involves reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products

    Substitution: Corresponding alcohols or other substituted amines.

    Elimination: Alkenes such as 2-methylpropene.

    Oxidation: Nitro compounds.

    Reduction: Secondary and tertiary amines.

Scientific Research Applications

2-Bromo-2-methyl-1-propanamine is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromo-2-methyl-1-propanamine involves its reactivity as a nucleophile due to the presence of the amine group. The nitrogen atom can donate a pair of electrons to form bonds with electrophiles, facilitating various chemical reactions. The bromine atom, being a good leaving group, enhances the compound’s reactivity in substitution and elimination reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-2-methyl-1-propanamine is unique due to the presence of both a bromine atom and an amine group on the same carbon atom. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry .

Properties

Molecular Formula

C4H10BrN

Molecular Weight

152.03 g/mol

IUPAC Name

2-bromo-2-methylpropan-1-amine

InChI

InChI=1S/C4H10BrN/c1-4(2,5)3-6/h3,6H2,1-2H3

InChI Key

SDVZYNVSZLYGTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.